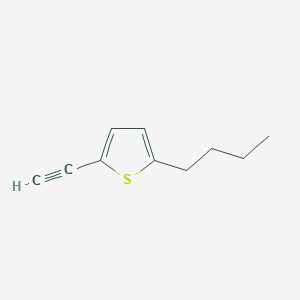
2-Butyl-5-ethynylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-ethynylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a butyl group at the second position and an ethynyl group at the fifth position on the thiophene ring. It is known for its applications in various fields, including material science and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethynylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed coupling reaction of 2-bromo-5-ethynylthiophene with butyl magnesium bromide. This reaction typically occurs under an inert atmosphere with a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to achieve high efficiency and scalability .
化学反応の分析
Types of Reactions
2-Butyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
2-Butyl-5-ethynylthiophene has a wide range of applications in scientific research:
Material Science: It is used in the development of conjugated polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including anticancer and anti-inflammatory agents.
Electrochemical Applications: It is used in the fabrication of sensors and energy storage devices due to its conductive properties.
作用機序
The mechanism of action of 2-Butyl-5-ethynylthiophene in various applications is primarily related to its electronic structure. The presence of the ethynyl group enhances the conjugation within the thiophene ring, leading to improved electronic properties. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Butylthiophene: Lacks the ethynyl group, resulting in different electronic properties.
5-Ethynylthiophene: Lacks the butyl group, affecting its solubility and reactivity.
2-Octylthiophene: Has a longer alkyl chain, influencing its physical properties and applications.
Uniqueness
2-Butyl-5-ethynylthiophene is unique due to the combination of the butyl and ethynyl groups, which confer distinct electronic and physical properties. This makes it particularly valuable in applications requiring specific conductivity and reactivity profiles .
特性
分子式 |
C10H12S |
|---|---|
分子量 |
164.27 g/mol |
IUPAC名 |
2-butyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3 |
InChIキー |
ASDFCMZYDDBYBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(S1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















